
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group with isopropyl substituents and an indole moiety, making it a unique and potentially significant molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Step 1: Preparation of the isocyanate precursor by reacting 2,6-bis(1-methylethyl)phenylamine with phosgene.
Step 2: Reaction of the isocyanate with the amine derivative of 1-(1-methyl-1H-indol-3-yl)cyclobutylmethane under controlled conditions to form the urea compound.
Industrial Production Methods
Industrial production methods for such complex ureas often involve:
Large-scale synthesis: using batch reactors.
Purification: through crystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and indole groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation products: Phenolic derivatives, quinones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Use as a precursor in the synthesis of advanced materials or specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of particular biochemical pathways.
類似化合物との比較
Similar Compounds
Urea derivatives: Compounds with similar urea moieties but different substituents.
Indole derivatives: Compounds featuring the indole structure but with different functional groups.
Uniqueness
Structural Complexity: The combination of phenyl, isopropyl, and indole groups makes it unique.
Its unique structure may offer advantages in specific research or industrial applications.
特性
| 145131-33-5 | |
分子式 |
C27H35N3O |
分子量 |
417.6 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclobutyl]methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-18(2)20-11-8-12-21(19(3)4)25(20)29-26(31)28-17-27(14-9-15-27)23-16-30(5)24-13-7-6-10-22(23)24/h6-8,10-13,16,18-19H,9,14-15,17H2,1-5H3,(H2,28,29,31) |
InChIキー |
SEBKBSAEZUJPHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCC2)C3=CN(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


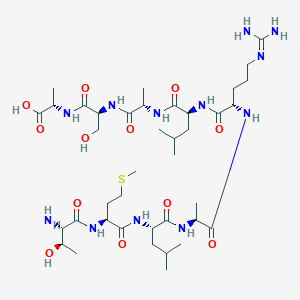


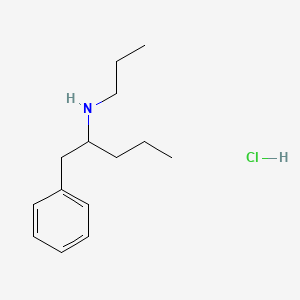
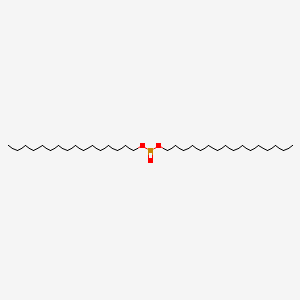
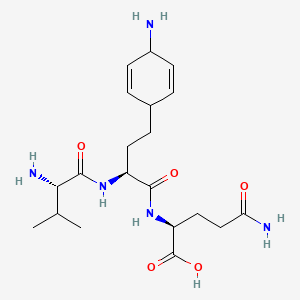
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
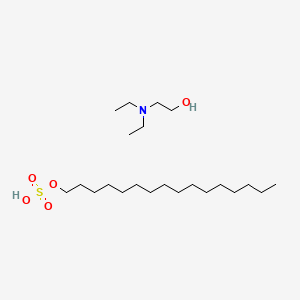
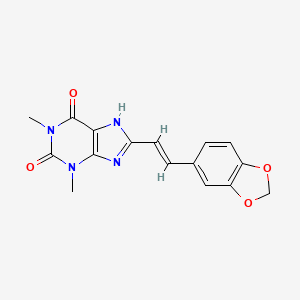

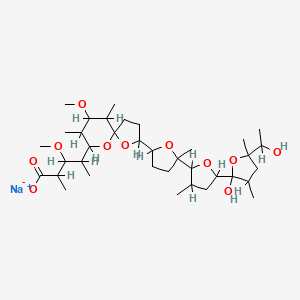
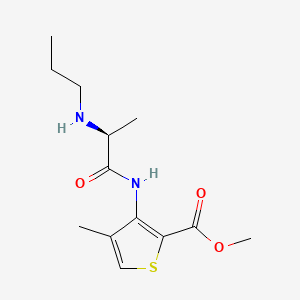

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
